Methyl 2-methoxy-4-methylbenzoate
Description
Contextualization within Aromatic Ester Chemistry
Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to an aromatic ring. numberanalytics.com Their general structure is Ar-COO-R, where 'Ar' represents an aromatic system and 'R' is an alkyl or aryl group. numberanalytics.comteachy.aiteachy.ai These compounds are integral to organic synthesis, serving as key intermediates in the production of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com The pleasant fragrances of many aromatic esters also lead to their widespread use in the perfume and flavor industries. numberanalytics.comteachy.aiteachy.ai
The chemical reactivity of aromatic esters is largely defined by the interplay between the aromatic ring and the ester group. The aromatic ring can influence the reactivity of the ester through electronic effects, while the ester group can direct further substitutions on the ring. numberanalytics.com Common reactions involving aromatic esters include hydrolysis, which cleaves the ester bond, and electrophilic substitution on the aromatic ring. numberanalytics.com
Significance of Methoxy (B1213986) and Methyl Substituents in Benzoate (B1203000) Architectures
The presence and position of substituents like methoxy (-OCH₃) and methyl (-CH₃) groups on the benzoate ring profoundly influence the molecule's electronic properties and reactivity. A methoxy group, consisting of a methyl group bonded to an oxygen atom, can act as an electron-donating group when at the para position, but as an electron-withdrawing group at the meta position. wikipedia.org This electronic influence can affect the rate of reactions such as hydrolysis. For instance, a methoxy group at the para position on methyl benzoate can make the ester less reactive towards hydrolysis. chegg.com
The methyl group, on the other hand, is generally considered an electron-donating group, which can also impact the reactivity of the aromatic ring. In the case of Methyl 2-methoxy-4-methylbenzoate, the specific arrangement of these two substituents dictates the electron density distribution around the ring, thereby influencing its behavior in chemical reactions.
Overview of Current Research Trajectories
Current research involving this compound and related substituted benzoates is diverse. One significant area of investigation is their use as building blocks in the synthesis of more complex molecules. For example, this compound has been used as a starting material in the synthesis of other compounds, such as 5-bromo-2-methoxy-4-methylbenzoic acid. chemicalbook.com
Furthermore, research into the synthesis of various substituted methyl benzoates continues to evolve, with a focus on developing more efficient and environmentally friendly catalytic methods. mdpi.com The exploration of the biological activities of these compounds is another active area of research. For instance, various methyl hydroxy-methoxybenzoates have been synthesized and tested for their antifeedant activity against the pine weevil, a significant pest in forestry. diva-portal.org The unique substitution patterns of these molecules are crucial in determining their biological effects.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 81245-24-1 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
Note: This data is compiled from various chemical suppliers and databases. chemicalbook.comcymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methoxy-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-5-8(10(11)13-3)9(6-7)12-2/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNVKRSDQCCHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001869 | |
| Record name | Methyl 2-methoxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81245-24-1 | |
| Record name | Methyl 2-methoxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 2 Methoxy 4 Methylbenzoate and Its Derivatives
Established Synthetic Pathways for Benzoate (B1203000) Esters
The creation of benzoate esters is a cornerstone of organic synthesis, with several reliable methods developed over the years. These range from traditional direct approaches to more modern, catalytically advanced processes.
Direct Esterification Approaches
The most common method for synthesizing esters is Fischer-Speier esterification. This approach involves the direct reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. uomustansiriyah.edu.iq The reaction is reversible and reaches an equilibrium. uomustansiriyah.edu.iq To favor the formation of the ester product, an excess of one of the reactants, typically the alcohol, is used to shift the equilibrium position. uomustansiriyah.edu.iq
Commonly used catalysts for this reaction include:
Concentrated Sulfuric Acid (H₂SO₄) uomustansiriyah.edu.iqmdpi.comproquest.com
Phosphoric Acid (H₃PO₄) mdpi.comproquest.com
p-Toluenesulfonic Acid mdpi.comproquest.com
Hydrogen Chloride (HCl) uomustansiriyah.edu.iq
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the final ester. uomustansiriyah.edu.iq
Transesterification Processes
Transesterification is another significant pathway for synthesizing different types of esters. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. For instance, crude methyl benzoate can be used as a starting material to produce other esters, such as benzyl (B1604629) benzoate or butyl benzoate, through transesterification. researchgate.net This method is particularly useful for converting a readily available ester into a more valuable or desired one. The reaction is also an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture.
Advanced Catalytic Methods (e.g., Solid Acid Catalysis)
In recent years, there has been a significant shift towards the use of heterogeneous catalysts, particularly solid acids, to overcome the drawbacks associated with traditional homogeneous catalysts like sulfuric acid. mdpi.comproquest.com Homogeneous catalysts are often corrosive, difficult to separate from the reaction mixture, and can generate significant amounts of acidic wastewater. mdpi.comproquest.comdergipark.org.tr
Solid acid catalysts offer several advantages:
Recoverability and Reusability: They can be easily filtered from the reaction mixture and reused multiple times. mdpi.comproquest.com
Reduced Environmental Impact: They minimize the production of corrosive and polluting wastewater. mdpi.comproquest.com
Improved Selectivity: They can lead to higher yields of the desired product with fewer side reactions.
Examples of solid acid catalysts used in benzoate ester synthesis include:
Zirconium/Titanium (Zr/Ti) based solid acids: These have shown high activity in the direct esterification of various benzoic acids with methanol (B129727). mdpi.comproquest.comresearchgate.net
Ion-exchange resins: Resins like Amberlyst-15 are used as acidic catalysts. dergipark.org.tr
Zeolites: These microporous aluminosilicate (B74896) minerals can act as effective solid acid catalysts. dergipark.org.tr
Supported Heteropolyacids: These have also been employed to accelerate esterification reactions. dergipark.org.tr
Research has demonstrated that zirconium-based catalysts, in particular, show promise. For example, a Zr/Ti solid acid catalyst was effectively used for the synthesis of a series of methyl benzoate compounds, highlighting the potential of these materials in modern ester production. mdpi.comproquest.com
Targeted Synthesis of Methyl 2-methoxy-4-methylbenzoate
The specific synthesis of this compound involves the strategic application of the principles of esterification to a precisely substituted benzoic acid precursor.
Precursor Chemistry and Reaction Conditions
A documented pathway to synthesize this compound starts with 2-hydroxy-4-methylbenzoic acid . prepchem.com The synthesis proceeds via a methylation reaction followed by esterification, or in this specific case, the methylation of the hydroxyl group occurs concurrently with the formation of the methyl ester.
The key steps and reagents are:
Starting Material: 2-Hydroxy-4-methylbenzoic acid. prepchem.com
Reagents: The acid is reacted with potassium carbonate (K₂CO₃) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). prepchem.com
Transformation: Dimethyl sulfate serves as a powerful methylating agent, converting the phenolic hydroxyl group to a methoxy (B1213986) group and the carboxylic acid group to a methyl ester. Potassium carbonate acts as a base to facilitate the reaction.
The resulting product is this compound. prepchem.com The crude product can then be purified, for example, by distillation under reduced pressure. A boiling point of 100°C at 0.7 mmHg has been reported for this compound. prepchem.com An alternative precursor is 2-methoxy-4-methylbenzoic acid , which would then only require esterification with methanol in the presence of an acid catalyst to yield the final product. prepchem.com
Optimization of Reaction Yields and Selectivity
Optimizing the synthesis of benzoate esters, including this compound, is critical for industrial applications. The primary factors influencing yield and selectivity are the choice of catalyst, reaction temperature, and reaction time.
The use of advanced catalysts, such as the iron-supported zirconium/titanium solid acid catalyst (ZFT04), has been studied to improve the synthesis of various methyl benzoates. The catalytic activity is directly related to the number of active sites and the specific surface area of the catalyst. mdpi.com By optimizing the catalyst composition and reaction conditions, higher product yields can be achieved. mdpi.com
The following table summarizes research findings on the yields of various methyl benzoate derivatives using different catalytic systems and conditions. This data provides insight into the optimization strategies that would be applicable to the synthesis of this compound.
| Benzoic Acid Derivative | Catalyst | Alcohol | Temperature (°C) | Yield (%) | Reference |
| Benzoic Acid | Zr/Ti Solid Acid | Methanol | Not Specified | >90% | mdpi.comproquest.com |
| Benzoic Acid | Deep Eutectic Solvent | Ethanol (B145695) | 75 | 88.4 | dergipark.org.tr |
| 4-Hydroxy-3-nitrobenzoic Acid | Dimethyl Sulfate/KOH | Not Applicable | Not Specified | 91.3 | google.com |
| 2-Hydroxy-6-methylbenzoate | Dimethyl Sulfate/NaOH | Not Applicable | 30-40 | Not Specified | google.com |
| Benzoic Acid | H₂SO₄/SiO₂ | Methanol | Not Specified | High | dergipark.org.tr |
This table is interactive and can be sorted by clicking on the column headers.
The data indicates that high yields can be obtained through various methods. For instance, solid acid catalysts can produce yields exceeding 90% for methyl benzoate. mdpi.comproquest.com For substituted benzoic acids, traditional methylation and esterification can also be highly efficient, with yields reported over 90%. google.com The choice of a specific method would depend on factors such as precursor availability, cost, and environmental considerations. For the synthesis of a structurally similar compound, methyl 5-bromo-2-methoxy-4-methylbenzoate, a yield of 99% was achieved, suggesting that with careful control of reaction conditions, the synthesis of this compound can also be highly efficient. chemicalbook.com
Design and Synthesis of Structurally Modified Analogs and Derivatives
The structural modification of this compound allows for the creation of a diverse library of compounds with potentially unique chemical and physical properties. These modifications often involve the introduction of different substituents onto the aromatic ring.
Halogenated Benzoate Derivatives
Halogenation of benzoate derivatives is a common strategy to alter their electronic and steric properties. For instance, the bromination of 2-methoxy-4-methylbenzoic acid can lead to the formation of a 4-bromomethyl compound. This intermediate can then be further reacted to introduce other functional groups. prepchem.com
A preparation method for 4-bromoacetyl-2-methyl benzoic acid methyl ester has been developed, starting from 4-bromo-2-methylbenzoic acid. google.com The process involves esterification with methanol, followed by a palladium-catalyzed reaction and finally an alpha-halogenated ketone synthesis. google.com This multi-step synthesis highlights a pathway to introduce a bromoacetyl group at the 4-position of a methyl benzoate derivative.
The synthesis of gefitinib, a complex pharmaceutical, involves the use of halogenated intermediates. One route starts with methyl 3-hydroxy-4-methoxybenzoate, which undergoes a series of reactions including alkylation with 1-bromo-3-chloropropane. mdpi.com This introduces a chloropropyl side chain, which is a key structural feature. mdpi.com
Hydroxyl and Other Oxygenated Benzoate Derivatives
The synthesis of hydroxylated and other oxygenated benzoate derivatives often involves starting from readily available hydroxybenzoic acids. For example, methyl 2-hydroxy-6-methoxybenzoate and methyl 3-hydroxy-5-methoxybenzoate can be synthesized from the corresponding dihydroxybenzoic acids through esterification and mono-O-methylation. diva-portal.org Regioselective protection of hydroxyl groups is a critical step in these syntheses to achieve the desired isomers. diva-portal.org
A process for preparing 3,4-dihydroxy-2-methyl benzoic acid alkyl esters involves the dealkylation of a 3-hydroxy-4-methoxy-2-methyl benzoic acid alkyl ester using a reagent like anhydrous aluminum chloride. google.com This demonstrates a method for introducing an additional hydroxyl group onto the benzoate ring.
The synthesis of methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate from 4-hydroxy-3-methoxybenzoic acid showcases another approach. researchgate.net This process involves esterification, followed by a substitution reaction with benzyl bromide and subsequent nitration. researchgate.net
| Starting Material | Reagents | Product | Reference |
| 2-Hydroxy-4-methylbenzoic acid | K2CO3, dimethyl sulfate | Methyl 2-methoxy-4-methybenzoate | prepchem.com |
| Dihydroxybenzoic acids | Methanol, H2SO4 or DCC/DMAP, Methyl iodide, K2CO3 | Methyl hydroxy-methoxybenzoates | diva-portal.org |
| 3-hydroxy-4-methoxy-2-methyl benzoic acid alkyl ester | Anhydrous aluminium chloride | 3,4-dihydroxy-2-methyl benzoic acid alkyl ester | google.com |
| 4-hydroxy-3-methoxybenzoic acid | Methanol, H2SO4, Benzyl bromide, K2CO3, HNO3 | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | researchgate.net |
Alkyl and Alkoxy-Substituted Benzoate Analogs
The introduction of various alkyl and alkoxy groups onto the benzoate ring can be achieved through several synthetic routes. The reaction of 2-hydroxy-4-methylbenzoic acid with dimethyl sulfate in the presence of potassium carbonate yields methyl 2-methoxy-4-methybenzoate. prepchem.com
A process for the preparation of aromatic methyl methoxycarboxylates from the corresponding hydroxybenzoic acids in a mixture with methoxy acids has been described. google.com For example, methyl 3-methoxy-4-methylbenzoate can be prepared from a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid. google.com
The synthesis of 2-methoxy-6-methylbenzoic acid can be achieved through a multi-step process starting from 2-methyl-6-nitrobenzoic acid or its methyl ester. google.com This involves reduction, diazotization, hydrolysis, esterification, and methylation reactions. google.com
A method for synthesizing 2-methoxy-4-cyanobenzaldehyde starts from 3-methoxy-4-methylbenzoic acid. google.com This process involves the conversion of the carboxylic acid to an amide, followed by dehydration to a nitrile, bromination of the methyl group, and subsequent hydrolysis. google.com
| Starting Material | Key Reaction Steps | Product | Reference |
| 2-Hydroxy-4-methylbenzoic acid | Methylation | Methyl 2-methoxy-4-methybenzoate | prepchem.com |
| 3-Hydroxy-4-methylbenzoic acid & 3-methoxy-4-methylbenzoic acid | Methylation | Methyl 3-methoxy-4-methylbenzoate | google.com |
| 2-Methyl-6-nitrobenzoic acid | Reduction, Diazotization, Hydrolysis, Esterification, Methylation | 2-Methoxy-6-methylbenzoic acid | google.com |
| 3-Methoxy-4-methylbenzoic acid | Amidation, Dehydration, Bromination, Hydrolysis | 2-Methoxy-4-cyanobenzaldehyde | google.com |
Heterocyclic Fused and Azomethine Derivatives
The synthesis of azomethine derivatives, which contain a C=N linkage, often involves the reaction of an aldehyde or ketone with a primary amine. A series of azomethines have been synthesized by reacting 2-formylphenoxyacetic acid with various aromatic amines. nih.gov These reactions are typically carried out in a suitable solvent like ethanol, sometimes with the aid of molecular sieves. nih.gov
Similarly, azomethines can be obtained from 2-(4'-aminophenyl-l-methyl)-benzimidazole and various aromatic aldehydes. researchgate.net The optimal reaction conditions for this condensation often involve refluxing in ethanol with acetic acid as a catalyst. researchgate.net
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of methyl benzoate synthesis, several approaches align with these principles.
One example is the use of solid acid catalysts, such as zirconium metal catalysts fixed with Ti, for the esterification of benzoic acids with methanol. mdpi.com These catalysts can be recovered and reused, minimizing waste. mdpi.com The process also avoids the use of corrosive and difficult-to-handle acids like sulfuric acid. mdpi.com
Another green chemistry approach involves the methylation of carboxylic acids with dimethyl carbonate in the presence of a zeolite catalyst. chemicalbook.com This method provides a high yield of the corresponding methyl ester under autoclave conditions. chemicalbook.com Dimethyl carbonate is considered a greener alternative to traditional methylating agents like methyl halides and dimethyl sulfate.
The synthesis of esters using diphenyl diselenide as a catalyst and hydrogen peroxide as an oxidant also represents a move towards greener chemistry. chemicalbook.com This method allows for the synthesis of esters from aldehydes and alcohols under relatively mild conditions. chemicalbook.com
| Green Chemistry Approach | Key Features | Reference |
| Solid Acid Catalysis | Reusable Zr/Ti catalyst, avoids corrosive acids | mdpi.com |
| Zeolite-Catalyzed Methylation | Use of dimethyl carbonate, high yield | chemicalbook.com |
| Diphenyl Diselenide Catalysis | Mild reaction conditions, use of H2O2 as oxidant | chemicalbook.com |
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Vibrational Spectroscopy Applications (e.g., FT-IR Analysis)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule. researchgate.net The FT-IR spectrum of Methyl 2-methoxy-4-methylbenzoate is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.
The key functional groups—ester, ether, and the substituted aromatic ring—each produce distinct signals. The most prominent feature is the intense absorption from the carbonyl (C=O) group of the ester, which is expected in the range of 1720-1740 cm⁻¹. The presence of both an ester and an ether linkage results in characteristic C-O stretching vibrations, typically observed between 1000 and 1300 cm⁻¹. Vibrations associated with the aromatic ring and the aliphatic methyl groups further confirm the molecule's structure. Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. mdpi.com
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Aliphatic (CH₃) | 2850 - 2960 |
| C=O Stretch | Ester | 1720 - 1740 |
| C=C Stretch | Aromatic | 1450 - 1600 |
| C-O Stretch | Ester & Ether | 1000 - 1300 |
These values are based on established ranges for similar aromatic ester compounds. nist.govdocbrown.info
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. Through ¹H-NMR and ¹³C-NMR, the chemical environment of each proton and carbon atom can be determined, allowing for an unambiguous structural assignment. rsc.org
¹H-NMR Spectroscopy
The ¹H-NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show five distinct signals corresponding to the aromatic protons and the protons of the three methyl groups. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-donating methoxy (B1213986) and methyl groups and the electron-withdrawing methyl ester group. The protons of the ester methyl group (COOCH₃), the methoxy methyl group (Ar-OCH₃), and the aromatic methyl group (Ar-CH₃) would appear as sharp singlets in the upfield region of the spectrum.
Table 2: Predicted ¹H-NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | ~7.8 (ortho to COOR) | d | 1H |
| Ar-H | ~6.7-6.8 | m | 2H |
| -COOCH₃ (Ester) | ~3.9 | s | 3H |
| Ar-OCH₃ (Methoxy) | ~3.8 | s | 3H |
| Ar-CH₃ (Methyl) | ~2.4 | s | 3H |
d = doublet, m = multiplet, s = singlet. Predictions are based on analogous structures. chemicalbook.comnih.gov
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ester group will appear significantly downfield. The six aromatic carbons will have shifts determined by their position relative to the substituents. The three methyl carbons will be found in the upfield region.
Table 3: Predicted ¹³C-NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~167 |
| Aromatic C (quaternary) | ~120-160 |
| Aromatic CH | ~110-135 |
| Ar-OCH₃ (Methoxy) | ~55 |
| -COOCH₃ (Ester) | ~52 |
| Ar-CH₃ (Methyl) | ~21 |
Predictions are based on data from isomers and known substituent effects. rsc.orgchemicalbook.com
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule. The aromatic ring and carbonyl group in this compound act as a chromophore, absorbing UV light to promote electrons to higher energy orbitals. The spectrum is expected to show characteristic absorptions corresponding to π → π* transitions associated with the benzene ring, typically appearing as strong bands below 280 nm. nih.gov A weaker absorption, corresponding to the n → π* transition of the carbonyl group, may also be observed at longer wavelengths. nih.gov
Information regarding the fluorescence properties of this compound is not extensively available in the surveyed literature. Fluorescence spectroscopy measures the light emitted as an excited molecule returns to its ground state. For many aromatic esters, fluorescence can be weak, but the technique could potentially provide insights into the molecule's excited state dynamics. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture
As of now, there is no publicly available single-crystal X-ray diffraction data for this compound in the searched literature. Should a suitable crystal be grown and analyzed, this method would offer an exact model of its solid-state conformation and intermolecular packing, providing invaluable data on its molecular architecture.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₀H₁₂O₃, giving it a monoisotopic mass of 180.07864 Da. uni.lu
In an electron ionization (EI) mass spectrum, the parent molecular ion peak [M]⁺ would be observed at an m/z ratio of 180. The fragmentation of this ion is predictable based on the behavior of related aromatic esters. researchgate.netnist.gov Key fragmentation pathways would likely include the loss of the ester's methoxy radical (·OCH₃) to yield a stable acylium ion at m/z 149, or the loss of the entire methoxycarbonyl radical (·COOCH₃) to give an ion at m/z 105. Further fragmentation of these ions would provide additional structural confirmation.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Identity |
| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion |
| 149 | [M - ·OCH₃]⁺ | Loss of methoxy radical |
| 121 | [M - ·COOCH₃]⁺ | Loss of carbomethoxy radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (from further fragmentation) |
Fragmentation predictions are based on established patterns for methyl benzoates. nist.govdocbrown.info
Computational Chemistry and Theoretical Investigations of Electronic Structure and Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. For a compound like methyl 2-methoxy-4-methylbenzoate, such studies would be invaluable for understanding its conformational preferences, spectroscopic signatures, and electronic nature.
A critical first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the preferred orientations of the methoxy (B1213986) and methyl ester groups relative to the benzene (B151609) ring. While studies on simpler molecules like methyl benzoate (B1203000) and 2-methoxybenzaldehyde (B41997) have been performed, specific optimized coordinates and conformational analysis for this compound are not available. mdpi.comnih.gov
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. Calculations of NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic spectra would provide a detailed spectroscopic profile of this compound. Although computational studies have successfully predicted these parameters for related molecules like methyl benzoate and various benzaldehyde (B42025) derivatives, no such data has been published for the target compound. mdpi.comnih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity and electronic properties. The energy gap between HOMO and LUMO provides insights into the molecule's stability and its tendency to undergo electronic transitions. While HOMO-LUMO analyses have been conducted for a variety of substituted benzoic acids and esters, specific values for this compound are absent from the literature. nih.govresearchgate.net
To quantify and predict the reactive behavior of a molecule, computational chemists employ reactivity descriptors derived from changes in electron density. Fukui functions, for example, identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. Such an analysis for this compound would pinpoint the most reactive sites on the aromatic ring and the ester functional group. However, no studies detailing these reactivity descriptors have been found. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of a compound's conformational landscape and its interactions with its environment (e.g., a solvent or a biological receptor). For this compound, MD simulations could reveal the flexibility of the substituent groups and how the molecule behaves in different media. This area of research remains unexplored for this specific compound.
Structure-Activity Relationship (SAR) Modeling through Computational Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used extensively in drug discovery and materials science to correlate a molecule's structural features with its biological activity or physical properties. researchgate.netnih.gov A QSAR study on a series of substituted benzoates including this compound could potentially predict its activity based on its physicochemical properties. However, no such specific SAR or QSAR studies featuring this compound were identified in the searched literature.
Thermochemical Property Prediction (e.g., Enthalpy of Formation)
The determination of thermochemical properties, such as the standard enthalpy of formation (ΔHf°), is fundamental to understanding the stability and energetic behavior of a molecule. For this compound, a precise experimental value for its enthalpy of formation is not readily found in published literature. In such cases, computational chemistry provides powerful and widely accepted methods for the prediction of these crucial thermodynamic quantities. nih.gov
Theoretical investigations serve as a valuable alternative, offering insights into the molecule's energetic landscape. These methods range from high-level, computationally intensive ab initio calculations to more efficient Density Functional Theory (DFT) and empirical models like Group Contribution (GC) methods. swarthmore.eduresearchgate.net
Research Findings and Methodologies
The prediction of the enthalpy of formation for organic molecules has become increasingly reliable, with some modern computational models achieving what is known as "chemical accuracy," typically defined as within 1 kcal/mol (or 4.2 kJ/mol) of experimental values. swarthmore.edu
High-Level Quantum Chemical Calculations: Methods like the Gaussian-n (G3, G4) theories are composite procedures designed to yield highly accurate energies. swarthmore.edu For instance, a study on benzoxazolinone derivatives demonstrated excellent agreement between experimental data and values computed using the G3MP2B3 approach, with deviations as low as 4.1 kJ·mol⁻¹. mdpi.com These methods, while computationally expensive, are often used to benchmark other procedures and to obtain reliable data when experiments are unavailable.
Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. Recent benchmark studies on aromatic compounds show that certain DFT functionals, particularly double-hybrid functionals like DSDPBEP86 and B2PLYP-D3, can predict enthalpies of formation with very low errors when used with appropriate basis sets and isodesmic reaction schemes. nih.gov
Group Contribution (GC) and QSPR Models: The Group Contribution (GC) method is an empirical approach that estimates thermochemical properties by summing the contributions of a molecule's constituent functional groups. swarthmore.eduresearchgate.net This method is particularly powerful for its speed and ease of application across a wide range of organic compounds. nih.gov For a molecule like this compound, a GC model would sum the enthalpy contributions of its specific groups, such as the substituted benzene ring, the methoxy group, and the methyl ester functionality, along with correction factors for interactions between these groups. swarthmore.edu Quantitative Structure-Property Relationship (QSPR) models also provide rapid estimates by finding a mathematical correlation between molecular descriptors and the property of interest. nih.gov
Comparative Enthalpy of Formation Data
While a specific value for this compound is not available, examining the experimentally determined and calculated enthalpies of formation for structurally similar compounds provides essential context. The values for parent compounds like methyl benzoate and the effect of methyl and methoxy substituents on the benzene ring illustrate the trends and magnitudes of these thermochemical properties. For example, the standard molar enthalpy of formation for gaseous methyl benzoate has been established through careful calorimetric measurements and is cited as -276.1 ± 4.0 kJ·mol⁻¹. rsc.org Experimental studies on methyl toluate isomers (methyl-substituted methyl benzoates) provide further insight into the energetic effects of substitution on the aromatic ring. acs.org
The table below presents the gas-phase standard molar enthalpies of formation (ΔfH°(g)) for several related aromatic esters. This comparative data highlights the influence of substituent placement and type on molecular stability.
| Compound Name | Molecular Formula | ΔfH°(g) (kJ·mol⁻¹) | Method | Reference |
| Methyl benzoate | C₈H₈O₂ | -276.1 ± 4.0 | Calorimetry | rsc.org |
| Methyl o-toluate | C₉H₁₀O₂ | -301.5 ± 1.9 | Calorimetry | acs.org |
| Methyl m-toluate | C₉H₁₀O₂ | -309.6 ± 1.6 | Calorimetry | acs.org |
| Methyl p-toluate | C₉H₁₀O₂ | -308.7 ± 1.6 | Calorimetry | acs.org |
| Methyl p-anisate | C₉H₁₀O₃ | -423.8 ± 1.4 (solid) | Calorimetry | nih.gov |
Biological Activities and Mechanistic Studies of Methyl 2 Methoxy 4 Methylbenzoate and Its Analogs
Antimicrobial Activity Investigations
The antimicrobial potential of benzoic acid derivatives has been a subject of significant research, with studies focusing on their efficacy against various bacterial and fungal strains.
Research into the antibacterial properties of benzoic acid analogs has revealed that structural modifications significantly influence their activity. A study on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid demonstrated specific antimicrobial action. researchgate.net These compounds were tested against a panel of Gram-positive and Gram-negative bacteria. The highest activity was observed against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 31.5 to 250 µg/mL. researchgate.net Most of the tested compounds also showed activity against Gram-positive bacteria, with MIC values ranging from 62.5 to 1000 µg/mL. researchgate.net However, only a few compounds were effective against Escherichia coli and Klebsiella pneumoniae. researchgate.net
Another study evaluated the bactericidal activities of 35 benzaldehydes and 34 benzoic acids with hydroxy and/or methoxy (B1213986) substitutions. nih.gov This research highlighted that the aldehyde group was generally more active than the carboxyl group, and the presence and position of hydroxyl groups played a crucial role in antibacterial efficacy. nih.gov Specifically, methoxybenzoic acids were found to be largely inactive against the tested strains of Campylobacter jejuni, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella enterica. nih.gov
Furthermore, the antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), a structural analog, was investigated against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov HMB exhibited a minimum inhibitory concentration (MIC) of 1024 µg/ml and was found to disrupt the bacterial cell membrane, leading to the release of intracellular contents. nih.gov
Table 1: Antibacterial Activity of Selected Benzoic Acid Analogs
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | 31.5 - 250 | researchgate.net |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Gram-positive bacteria | 62.5 - 1000 | researchgate.net |
| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | 1024 | nih.gov |
The antifungal properties of benzoic acid derivatives have also been explored. In the same study on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid, the highest antimicrobial activity was noted against planktonic fungal cells, with MIC values ranging from 15.6 to 62.5 µg/mL against Candida albicans and Aspergillus niger. researchgate.net
Similarly, methyl 4-hydroxybenzoate, another analog, is known for its antifungal activity and is used as a preservative in various industries. It is effective against the growth of molds and to a lesser extent, bacteria. The combination of different parabens, including methyl 4-hydroxybenzoate, can broaden the spectrum of antimicrobial activity.
A study on new 2-((4-ethylphenoxy)methyl)benzoylthioureas, which are derivatives of benzoic acid, also demonstrated significant antifungal activity. The inhibitory effect was influenced by the substituents on the phenyl group, with electron-donating groups like methyl and ethyl enhancing the activity against fungal strains.
Table 2: Antifungal Activity of Selected Benzoic Acid Analogs
| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans, Aspergillus niger | 15.6 - 62.5 | researchgate.net |
| Methyl 4-hydroxybenzoate | Molds | Inhibits growth |
Antioxidant Potential and Radical Scavenging Mechanisms
The antioxidant activity of phenolic compounds is well-documented, and research on analogs of Methyl 2-methoxy-4-methylbenzoate provides some insights into this area. A study on the radical-scavenging activity of p-methoxyphenol and p-cresol (B1678582) dimers demonstrated that dimerization could enhance antioxidant activity. mdpi.com The study used the induction period method for the polymerization of methyl methacrylate (B99206) to evaluate the stoichiometric factor (n), which represents the number of free radicals trapped by one mole of an antioxidant. The dimers of p-cresol and p-methoxyphenol showed higher 'n' values than their parent monomers. mdpi.com
However, direct studies on the antioxidant potential of this compound are lacking. One study on a complex imidazo[1,5-a]pyrazin-8-(7H)-one derivative noted that at a concentration of 30 μM, it exhibited no significant free radical scavenging ability, with a scavenging rate of only 11.75% in a DPPH assay. acs.org This highlights that antioxidant activity is highly structure-dependent.
Enzyme Inhibition Studies (e.g., 5-Lipoxygenase Inhibition)
5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases, including asthma. nih.gov Consequently, the inhibition of 5-LO is a target for anti-inflammatory drug development. While a vast number of plant-derived compounds have been investigated as 5-LO inhibitors, there is no specific mention in the reviewed literature of this compound or its close analogs being evaluated for this activity. The development of 5-LO inhibitors remains an active area of research, with a focus on identifying novel chemical scaffolds. nih.gov
Semiochemical and Ecologically Relevant Roles
Semiochemicals are signaling molecules that mediate interactions between organisms. plantprotection.pl An isomer of the target compound, benzoic acid 2-methoxy-methyl ester (Methyl 2-methoxybenzoate), has been identified as an important volatile compound in the aroma profile of oolong tea. mdpi.com Its presence was one of the key features distinguishing oolong teas harvested in different seasons, suggesting a role in the tea plant's response to environmental factors. mdpi.com
In a broader context, methyl benzoate (B1203000), a related compound, is used to attract orchid bees for pollination and has been investigated as a potential green pesticide. nih.gov This demonstrates the potential for benzoic acid esters to act as semiochemicals in various ecological contexts, including plant-insect interactions. plantprotection.plnih.gov
In Vitro and In Vivo Biological Evaluation Methodologies
The biological evaluation of compounds like this compound and its analogs involves a range of in vitro and in vivo assays.
For assessing antimicrobial activity, the broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC) in 96-well microplates. researchgate.net Qualitative screening can be performed using methods like paper filter disk impregnation or agar (B569324) well diffusion. researchgate.net
In vitro cytotoxicity of analogs like methyl benzoate has been evaluated using human cell lines, including kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells. nih.gov Common assays include the WST-1 cell proliferation assay, which measures mitochondrial dehydrogenase activity in viable cells, and the crystal violet staining method. nih.gov These assays help determine the half-maximal lethal concentration (LC50) of a compound. nih.gov
For antioxidant activity, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method. acs.org Another method involves monitoring the induction period of methyl methacrylate polymerization initiated by a radical source, which can provide detailed kinetic information about the radical-scavenging process. mdpi.com
Elucidation of Structure-Activity Relationships in Biological Contexts
The biological activities of this compound and its analogs are intricately linked to their chemical structures. By systematically analyzing the impact of substituent placement and the nature of functional groups on the benzene (B151609) ring, researchers can deduce structure-activity relationships (SAR). This understanding is crucial for the rational design of more potent and selective therapeutic agents. The following discussion explores the influence of the methoxy, methyl, and methyl ester functionalities on the biological profiles of these compounds, drawing comparisons from various studies on related benzoate derivatives.
The antimicrobial and cytotoxic properties of benzoic acid derivatives are significantly influenced by the position and nature of their substituents. For instance, the substitution pattern on the benzene ring can dramatically alter the compound's interaction with biological targets.
A study on the antibacterial activity of benzoic acid derivatives against Escherichia coli revealed that the introduction of hydroxyl or methoxyl groups can modulate their efficacy. While benzoic acid itself shows notable antibacterial action, the addition of these substituents often weakens this effect, with the exception of a hydroxyl group at the ortho position (2-hydroxybenzoic acid). Interestingly, derivatives with methoxyl groups were found to be more effective at limiting biofilm formation by E. coli compared to their hydroxyl counterparts. This suggests that the methoxy group, as present in this compound, may contribute to antibiofilm properties. The study underscores that the type of substituent, its number, and its position on the benzene ring are all critical determinants of antibacterial activity.
In the context of anticancer research, the structural features of benzoate analogs also play a pivotal role. For example, in a series of synthesized 2-phenyl-1,3-benzothiazoles, which share a substituted benzene feature, anticancer activity against the MCF-7 breast cancer cell line varied with substitutions on the benzothiazole (B30560) nucleus and the 2-phenyl moiety. Specifically, variations with methyl and methoxy groups on the 2-phenyl ring were explored, indicating that these groups are relevant for cytotoxic effects.
Furthermore, a comparative study on the cytotoxicity of simple benzoates revealed that the nature of the ester group can influence toxicity. Methyl benzoate was found to be less toxic to human cell lines (HEK293 and SH-SY5Y) than ethyl benzoate and vinyl benzoate. This suggests that the methyl ester group in this compound might confer a lower level of general cytotoxicity compared to other alkyl esters.
The table below summarizes the findings from various studies on analogs of this compound, highlighting the relationship between their structure and biological activity.
| Compound Name | Substituents on Benzoic Acid/Ester | Biological Activity | Key Findings |
|---|---|---|---|
| Benzoic Acid | - | Antibacterial | Shows baseline antibacterial activity. |
| 2-Hydroxybenzoic Acid | 2-OH | Antibacterial | Stronger antibacterial activity against E. coli compared to benzoic acid. |
| Benzoic Acid with Methoxy-substituents | -OCH3 at various positions | Antibacterial | Generally weaker antibacterial activity than benzoic acid but more effective at reducing biofilm formation. |
| Methyl Benzoate | Methyl ester | Cytotoxicity | Less toxic to human cells (HEK293, SH-SY5Y) compared to ethyl benzoate and vinyl benzoate. |
| Ethyl Benzoate | Ethyl ester | Cytotoxicity | More toxic than methyl benzoate. |
| Vinyl Benzoate | Vinyl ester | Cytotoxicity | Most toxic among methyl, ethyl, and vinyl benzoates. |
| 2-Phenyl-1,3-benzothiazole derivatives | Varied, including methyl and methoxy on a 2-phenyl ring | Anticancer (MCF-7 cells) | Activity is dependent on the substitution pattern. |
While direct and extensive biological data for this compound is limited in the public domain, the analysis of its structural analogs provides valuable insights into its potential activities. The presence of the 2-methoxy group might confer antibiofilm properties, and the 4-methyl group could influence cytotoxicity, as seen in related structures. The methyl ester functionality suggests a potentially lower cytotoxicity profile compared to other alkyl esters. Further empirical studies on this compound are necessary to fully elucidate its specific biological activities and to confirm the structure-activity relationships inferred from its analogs.
Applications in Advanced Materials and Chemical Technologies
Role as Intermediates in Pharmaceutical Synthesis
Methyl 2-methoxy-4-methylbenzoate serves as a crucial intermediate in the development of a variety of pharmaceutical compounds. Its structure allows for modification at several positions, making it a valuable starting point for creating molecules with specific therapeutic properties.
Research has demonstrated its use in synthesizing compounds targeting a range of conditions. For instance, it is a precursor in the creation of indole (B1671886) and indazole derivatives that are being investigated as leukotriene antagonists, which could be beneficial in treating inflammatory conditions like asthma. googleapis.com In the field of neuroscience, the compound is used to synthesize neuroprotective agents. google.com One study details its preparation (as Compound 60A) as part of a pathway to develop new medicinal compounds with neuroprotective effects. google.com
Furthermore, it is a key building block for creating selective enzyme inhibitors. In one pathway, this compound is synthesized from 2-hydroxy-4-methylbenzoic acid and subsequently used to produce hydrazide-sulfonamide hybrids. nih.govresearchgate.net These hybrids have been studied for their ability to selectively inhibit specific carbonic anhydrase isozymes, which are implicated in various diseases. nih.govresearchgate.net Another study shows its use in synthesizing a novel series of potentiators for the GluN2C NMDA receptor, which is relevant for neurological and psychiatric disorders. amazonaws.com In this process, the compound is converted into Methyl 4-formyl-2-methoxybenzoate to build the larger, more complex therapeutic candidate. amazonaws.com
Its utility is also documented in the synthesis of other pharmaceutical intermediates, such as ethyl 4-(2-aminoethyl)-2-methoxybenzoate hydrochloride, highlighting its role as a foundational component in multi-step synthetic routes. prepchem.com
Table 1: Examples of this compound in Pharmaceutical Synthesis
| Starting Material | Resulting Compound/Intermediate | Therapeutic Area/Target | Source(s) |
|---|---|---|---|
| This compound | Ethyl 4-(2-aminoethyl)-2-methoxybenzoate hydrochloride | Pharmaceutical Intermediate | prepchem.com |
| This compound | Methyl 4-formyl-2-methoxybenzoate | GluN2C-Selective Potentiators (Neuroscience) | amazonaws.com |
| This compound | Hydrazide-sulfonamide hybrids | Carbonic Anhydrase Inhibitors | nih.govresearchgate.net |
| This compound | Indole and indazole derivatives | Leukotriene Antagonists (Anti-inflammatory) | googleapis.com |
| This compound | Precursor for neuroprotective agents | Neuroprotective Agents | google.com |
Contributions to the Fragrance and Flavor Industry as Aroma Compounds
While structurally similar compounds are utilized in the fragrance and flavor industry, specific applications for this compound as an aroma compound are not detailed in the available research. For example, the related compound Ethyl 2-methoxy-4-methylbenzoate is noted for its pleasant aroma and use in perfumes and as a flavoring agent. smolecule.com However, the methyl ester, this compound, is distinguished by different physical properties, such as boiling point and reactivity, and its direct role in this industry is not established. smolecule.com
Development of Agrochemicals and Pest Management Strategies
There is no specific information available in the reviewed literature regarding the application of this compound in the development of agrochemicals or pest management strategies.
Utilization as Building Blocks in Complex Organic Synthesis
The utility of this compound as a building block in complex organic synthesis is well-documented, primarily through its application in creating pharmaceutical intermediates. googleapis.comnih.govamazonaws.comchemicalbook.com Synthetic chemists use it as a scaffold that can be predictably modified.
For example, it serves as the starting material for bromination reactions to produce compounds like 5-bromo-2-methoxy-4-methylbenzoic acid. chemicalbook.com It is also used in formylation reactions to yield Methyl 4-formyl-2-methoxybenzoate, which introduces an aldehyde group for further chemical transformations. amazonaws.com Additionally, the ester group can be hydrolyzed to the corresponding carboxylic acid, 2-methoxy-4-methylbenzoic acid, or the entire structure can be reduced to form benzyl (B1604629) alcohols like 2-methoxy-4-methylbenzyl alcohol, which can then be oxidized to the corresponding aldehyde. prepchem.comauburn.edu This versatility makes this compound a valuable and adaptable building block for constructing more elaborate molecular architectures.
Table 2: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 81245-24-1 | chemnet.comchemicalbook.coma2bchem.com |
| Molecular Formula | C₁₀H₁₂O₃ | chemnet.coma2bchem.com |
| Molecular Weight | 180.20 g/mol | chemnet.coma2bchem.com |
| Density | 1.075 g/cm³ | chemnet.com |
| Boiling Point | 267°C at 760 mmHg | chemnet.com |
| Melting Point | 29°C | echemi.com |
| Flash Point | 106.3°C | chemnet.com |
| Refractive Index | 1.502 | chemnet.com |
Future Research Directions and Emerging Opportunities
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of Methyl 2-methoxy-4-methylbenzoate and related substituted benzoates has traditionally relied on established chemical reactions. For instance, one method involves the reaction of 2-Hydroxy-4-methylbenzoic acid with dimethyl sulfate (B86663). prepchem.com Another general approach for aromatic methyl methoxycarboxylates is the methylation of the corresponding hydroxybenzoic acid. google.com
Future research is progressively moving towards greener and more efficient synthetic routes. The use of solid acid catalysts, such as zeolites or titanium-zirconium composites, for the esterification of benzoic acids with methanol (B129727) represents a significant step towards sustainable chemical production. chemicalbook.commdpi.com These methods often fall under the umbrella of "green chemistry," aiming to reduce waste and avoid harsh reagents. chemicalbook.com The development of processes utilizing alternative methylating agents like dimethyl carbonate further enhances the environmental profile of the synthesis. chemicalbook.com
Future explorations could focus on biocatalysis, employing engineered enzymes to perform specific methylation and esterification steps with high selectivity under mild conditions. Flow chemistry presents another opportunity, allowing for the safe, scalable, and continuous production of the compound, potentially improving yield and purity. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Benzoate (B1203000) Esters
| Methodology | Reagents/Catalysts | Key Features | Potential Advantages | Source |
|---|---|---|---|---|
| Traditional Esterification | Dimethyl sulfate, Potassium carbonate | Standard methylation and esterification. | Well-established procedure. | prepchem.comgoogle.com |
| Zeolite-Catalyzed Synthesis | Dimethyl carbonate, Zeolite NaY-Bf | Green chemistry approach using a solid acid catalyst. | Reusable catalyst, environmentally benign reagents. | chemicalbook.com |
| Zr/Ti Solid Acid Catalysis | Methanol, Zr/Ti solid acid | Heterogeneous catalysis for esterification. | High catalyst activity, potential for broad substrate scope. | mdpi.com |
| Diphenyl Diselenide Catalysis | Aldehyde, Alcohol, H₂O₂, Diphenyl diselenide | Oxidative esterification under mild conditions. | Green oxidant (H₂O₂), efficient conversion. | chemicalbook.com |
Advanced Mechanistic Studies of Biological Actions at the Molecular Level
While direct biological studies on this compound are limited, research on analogous compounds, particularly sodium benzoate, provides a compelling basis for future investigation. Sodium benzoate is known to cross the blood-brain barrier and influence neurochemistry by acting as a competitive inhibitor of the D-amino acid oxidase (DAAO) enzyme. mdpi.com This inhibition increases the levels of D-serine, a co-agonist at the NMDA receptor, suggesting potential applications in treating certain neurological conditions. mdpi.comnih.gov
Future research should focus on determining if this compound exhibits similar bioactivity. Advanced mechanistic studies could involve:
Enzyme Inhibition Assays: To test the compound's inhibitory effects on DAAO and other relevant enzymes.
Receptor Binding Studies: To ascertain any direct interactions with neurotransmitter receptors like the NMDA receptor.
Cell-Based Assays: To observe the downstream effects on neural pathways and cellular signaling cascades.
Furthermore, related compounds like 4-Methoxy-2-methylbenzoic acid serve as intermediates in the synthesis of various pharmaceuticals, including antihistamines and anti-inflammatory drugs, and are used as preservatives in cosmetics due to their antimicrobial properties. nbinno.com This suggests that this compound could possess its own spectrum of pharmacological or antimicrobial activities worthy of detailed molecular investigation.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and drug discovery by enabling rapid, in-silico prediction of molecular properties. nih.govresearchgate.net These computational tools can be leveraged to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel compounds, significantly accelerating the research and development process. nih.goviapchem.org
For this compound, AI and ML models can be employed to:
Predict Physicochemical and Pharmacokinetic Properties: Algorithms can estimate properties like solubility, permeability, and metabolic stability based on the compound's structure. nih.gov
Forecast Biological Activity and Toxicity: ML models, trained on large datasets of chemical structures and their known biological effects, can predict potential therapeutic targets or toxicity risks. researchgate.netiapchem.org
De Novo Design: AI can be used to design new derivatives of the core benzoate structure with optimized properties for specific applications. nih.gov
The development of robust predictive models relies on high-quality data and sophisticated algorithms, such as deep learning and random forest models, which have shown success in predicting complex biological outcomes. researchgate.netiapchem.org
Table 2: Applications of AI/ML in Chemical Compound Evaluation
| AI/ML Application | Predictive Goal | Relevant Models | Potential Impact | Source |
|---|---|---|---|---|
| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity. | Supervised Learning, Deep Learning, QSAR | Reduces late-stage failures in drug development, ensures safety. | nih.govresearchgate.net |
| Bioactivity Screening | Identify potential biological targets and therapeutic effects. | Random Forest, Support Vector Machines | Accelerates hit compound identification and drug repurposing. | nih.goviapchem.org |
| Material Property Prediction | Predict physical and chemical properties for material science applications. | Ab initio simulations, ML algorithms | Facilitates the "safe-by-design" development of new materials. | researchgate.net |
Investigation of Metabolomic and Proteomic Interactions
To fully comprehend the biological impact of this compound, it is essential to study its interactions within a biological system at the molecular level. Metabolomics and proteomics are powerful "-omics" technologies that can provide a system-wide view of these interactions.
Metabolomics: This involves the comprehensive study of metabolites within a cell or organism. For this compound, metabolomic analysis could identify its metabolic byproducts, revealing how the compound is processed and eliminated by the body. The Human Metabolome Database lists a related compound, Methyl 4-methoxybenzoate, providing a starting point for understanding its chemical class. hmdb.ca
Proteomics: This is the large-scale study of proteins. Proteomic techniques can be used to identify which proteins this compound binds to. This is crucial, as the interaction of sodium benzoate with the DAAO enzyme is a key part of its mechanism of action. mdpi.com Similar studies could uncover novel protein targets for our compound of interest, elucidating its mode of action and potential therapeutic or off-target effects.
Future research in this area would likely involve mass spectrometry-based techniques to analyze changes in the metabolome and proteome of cells or organisms upon exposure to the compound.
Development of Smart Materials Incorporating this compound Frameworks
The field of materials science offers exciting opportunities for utilizing the unique chemical structure of this compound. Substituted benzoic acids are known to self-assemble into supramolecular structures, such as liquid crystals, through intermolecular forces like hydrogen bonding. researchgate.net This capability for self-assembly is a cornerstone of developing "smart materials" whose properties can be tuned or switched in response to external stimuli.
Future research could explore the potential of this compound as a building block (monomer) or functional additive in the creation of advanced polymers and materials. researchgate.net The ester and methoxy (B1213986) groups provide sites for polymerization or further chemical modification, enabling its incorporation into larger molecular frameworks. Potential applications include:
Responsive Polymers: Materials that change shape, color, or conductivity in response to stimuli like light, heat, or pH.
Drug Delivery Systems: Polymers that encapsulate and release therapeutic agents in a controlled manner.
Advanced Coatings and Films: Materials with tailored optical, electronic, or barrier properties.
The connection between benzoate structures and polymer science is also highlighted by research into the upcycling of polystyrene waste into valuable chemicals like benzoic acid, demonstrating the chemical interchangeability of these building blocks. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
